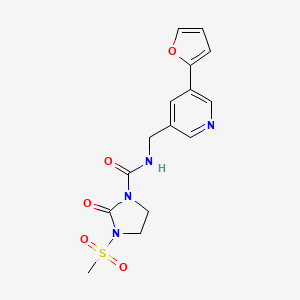

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-25(22,23)19-5-4-18(15(19)21)14(20)17-9-11-7-12(10-16-8-11)13-3-2-6-24-13/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPMEZLWQGPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula: C15H16N4O4S

- Molecular Weight: 348.37 g/mol

- SMILES Notation:

CC(=O)N1C(=O)C(N(C)C1)S(=O)(=O)Cc2cc[nH]c2c1coc(c1)C=C1

This structure features a furan ring, a pyridine moiety, and an imidazolidine core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a study evaluating novel pyrazole derivatives showed promising results against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. These compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| Compound 7g | HepG2 | 26.6 | |

| Doxorubicin | HepG2 | 21.6 | |

| Compound 7g | A549 | 27.7 | |

| Doxorubicin | A549 | 28.3 |

The mechanism of action appears to involve the induction of DNA damage and modulation of gene expression related to apoptosis and cell cycle regulation. Notably, the expression levels of genes such as AMY2A and FOXG1 were significantly altered in treated cells compared to controls, indicating a potential pathway through which these compounds exert their effects .

Structure-Activity Relationship (SAR)

The SAR analysis for imidazolidine derivatives suggests that modifications to the furan and pyridine components can enhance biological activity. For instance, variations in substituents on the pyridine ring have been shown to influence potency against specific cancer types. The introduction of methylsulfonyl groups has also been linked to increased solubility and bioavailability .

Case Studies

A notable case study involved the evaluation of a series of imidazolidine derivatives where this compound was synthesized and tested against multiple cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards HepG2 cells with minimal effects on non-cancerous cell lines, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibits significant anticancer properties.

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. Its structural components allow it to interact with cellular targets that are crucial for tumor growth.

-

Case Studies :

- In vitro tests showed that the compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

- Comparative studies with established chemotherapeutics revealed that this compound could enhance the efficacy of existing treatments, suggesting its potential as a combination therapy agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens.

-

Antibacterial Effects :

- Laboratory tests demonstrated significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

-

Antifungal Activity :

- The compound exhibited antifungal properties against Candida albicans, making it a candidate for further development in treating fungal infections.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound is crucial for its therapeutic application.

| Property | Description |

|---|---|

| Solubility | Moderate solubility in aqueous solutions |

| Stability | Stable under physiological conditions |

| Bioavailability | High potential due to favorable structure |

| Metabolism | Primarily hepatic metabolism with multiple pathways |

Preparation Methods

Cyclization of Urea Derivatives

A common approach involves condensing N-substituted ethylene diamines with carbonyl sources. For example, reacting N-(4-nitrophenyl)ethane-1,2-diamine with cyanogen bromide in isopropanol yields 1-(4-nitrophenyl)imidazolidin-2-imine hydrobromide. Subsequent treatment with isocyanates in dichloromethane or tetrahydrofuran forms the carboxamide functionality.

- Suspend N-(4-nitrophenyl)ethane-1,2-diamine (5.44 g, 30 mmol) in isopropanol (50 mL).

- Add cyanogen bromide (3.18 g, 30 mmol) dissolved in isopropanol (50 mL) dropwise.

- Reflux for 90 minutes, concentrate, and recrystallize from ethanol to obtain the imine hydrobromide (85% yield).

- Convert to free base using 5% NaOH, then react with methyl isocyanate in THF to form the carboxamide.

Strecker Reaction Followed by Cyclization

Alternative routes employ α-aminonitrile intermediates generated via Strecker reactions. For instance, condensation of benzaldehyde derivatives with ammonium chloride and potassium cyanide produces α-aminonitriles, which are reduced and cyclized to imidazolidinones.

- Solvent: Tetrahydrofuran or acetonitrile

- Catalyst: Triethylamine for carbamate formation

- Temperature: 45–100°C for cyclization

Introduction of the Methylsulfonyl Group

Direct Sulfonylation

Methanesulfonyl chloride reacts with imidazolidine intermediates at position 3 under basic conditions. The reaction typically proceeds in dichloromethane at 0–20°C with dihydrogen peroxide and acetic acid as oxidizing agents.

- Reagents: Methanesulfonyl chloride (1.2 eq), triethylamine (2.5 eq)

- Solvent: Dichloromethane

- Time: 1 hour at 0°C → 20°C

- Yield: 72–85% (reported for analogous compounds)

Oxidation of Thioether Precursors

Thioether analogs are oxidized to sulfones using hydrogen peroxide or meta-chloroperbenzoic acid. This method offers better regioselectivity for sterically hindered positions.

- Synthesize 3-(methylthio)imidazolidin-2-one via nucleophilic substitution.

- Oxidize with 30% H₂O₂ in acetic acid at 50°C for 4 hours.

- Purify by silica gel chromatography (ethyl acetate/hexane).

Synthesis of (5-(Furan-2-yl)Pyridin-3-yl)Methylamine

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling installs the furan moiety onto the pyridine ring:

- React 5-bromopyridin-3-ylmethanol with furan-2-ylboronic acid.

- Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in dioxane/water (3:1) at 80°C.

- Convert the alcohol to an amine via Mitsunobu reaction (DEAD, Ph₃P, HN₃).

Typical Yields:

- Coupling step: 68%

- Mitsunobu amination: 55%

Reductive Amination

Alternative pathway using 5-(furan-2-yl)nicotinaldehyde:

- Condense with ammonium acetate in methanol.

- Reduce with NaBH₃CN (pH 4–5).

- Isolate the amine via acid-base extraction.

Final Coupling and Characterization

Carboxamide Formation

Couple the imidazolidine sulfone with (5-(furan-2-yl)pyridin-3-yl)methylamine using EDCl/HOBt in DMF:

Analytical Data

- ¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, py-H), 8.42 (d, J = 2.1 Hz, 1H, py-H), 7.92 (dd, J = 2.1, 8.3 Hz, 1H, py-H), 7.64 (d, J = 3.4 Hz, 1H, furan-H), 6.84 (dd, J = 1.9, 3.4 Hz, 1H, furan-H), 6.62 (d, J = 1.9 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂), 3.92 (t, J = 8.1 Hz, 2H, imidazolidine-H), 3.48 (t, J = 8.1 Hz, 2H, imidazolidine-H), 3.21 (s, 3H, SO₂CH₃).

- HRMS (ESI): m/z calcd for C₁₅H₁₆N₄O₅S [M+H]⁺ 365.0918, found 365.0921.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost Analysis

- Most Expensive Reagent: Palladium catalysts ($320–$450/g) in Suzuki couplings.

- Solvent Recovery: DMF and THF can be distilled and reused (85–92% recovery).

Green Chemistry Metrics

- Process Mass Intensity (PMI): 42–58 (needs improvement via solvent substitution).

- E-Factor: 18.7 (excluding water).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.